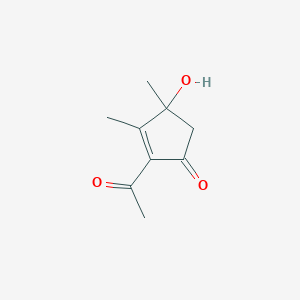
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one is a chemical compound with the molecular formula C₉H₁₂O₃ It is known for its unique structure, which includes an acetyl group, a hydroxyl group, and two methyl groups attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione, followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another method involves the use of methyl furan, formaldehyde, and dimethylamine through a Michael addition, followed by rearrangement and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the carbonyl groups would yield diols.
Scientific Research Applications
2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: Its potential cytotoxic properties are being explored for use in cancer research.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Similar structure but lacks the acetyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyl and acetyl groups.
Properties
CAS No. |
282715-34-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-acetyl-4-hydroxy-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O3/c1-5-8(6(2)10)7(11)4-9(5,3)12/h12H,4H2,1-3H3 |
InChI Key |
HBWPCCHMFSTFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















